N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine
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Overview
Description
N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiophene Benzimidazole is known for its biological activity, while thiophene is a sulfur-containing five-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole moiety can be reduced under specific conditions to yield various reduced forms.
Substitution: Both the benzimidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine derivatives: Compounds with different substituents on the benzimidazole or thiophene rings.
Thiophene-containing benzimidazoles: Compounds where the thiophene ring is attached at different positions or modified.
Uniqueness: this compound is unique due to the specific combination of benzimidazole and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values of these compounds typically range from 6.25 to 12.5 μmol/mL, demonstrating promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
2. Anti-cancer Activity
Several studies have highlighted the anti-cancer potential of benzimidazole derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). A specific derivative exhibited an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating substantial cytotoxicity . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth and survival.
3. Anti-inflammatory Effects
Benzimidazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives had MIC values as low as 0.015 mg/mL, significantly inhibiting bacterial growth compared to traditional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on MCF-7 cells treated with this compound indicated that the compound could induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells following treatment with this compound .
Research Findings
Properties
CAS No. |
655247-54-4 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-7H,8H2,(H2,13,14,15) |
InChI Key |
SEDKAHWTNCLWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC=CS3 |
Origin of Product |
United States |
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